![molecular formula C19H24N2O4S2 B6578126 N-(2-ethoxyphenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide CAS No. 1105223-29-7](/img/structure/B6578126.png)
N-(2-ethoxyphenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide, abbreviated as N-EPSP, is a small molecule that has been extensively studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. N-EPSP has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-fungal, and anti-cancer properties. It has also been studied for its potential as an antioxidant and a neuroprotectant.
Scientific Research Applications
N-EPSP has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. In particular, it has been investigated for its potential as an anti-inflammatory, anti-fungal, and anti-cancer agent. In addition, N-EPSP has been studied for its potential as an antioxidant and a neuroprotectant.
Mechanism of Action
The mechanism of action of N-EPSP is not fully understood, but it is believed to involve the inhibition of the production of pro-inflammatory mediators, such as cytokines and prostaglandins. In addition, N-EPSP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects
N-EPSP has been found to possess a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-fungal, and anti-cancer properties. In addition, N-EPSP has been found to possess antioxidant and neuroprotective properties.
Advantages and Limitations for Lab Experiments
N-EPSP has several advantages for use in laboratory experiments. It is a small molecule, making it easy to handle and store. In addition, it is soluble in a variety of organic solvents, making it easy to work with. However, N-EPSP is not very stable and may degrade over time, so it is important to store it in a cool, dry place.
Future Directions
N-EPSP has potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. Further research is needed to explore its potential therapeutic applications, such as its potential as an anti-inflammatory, anti-fungal, and anti-cancer agent. In addition, further research is needed to explore its potential as an antioxidant and a neuroprotectant. Furthermore, further research is needed to better understand the mechanism of action of N-EPSP, as well as its biochemical and physiological effects. Additionally, further research is needed to explore the potential of N-EPSP as a drug delivery system. Finally, further research is needed to explore the potential of N-EPSP for use in the development of new drugs and therapies.
Synthesis Methods
N-EPSP can be synthesized using a variety of methods. The most commonly used method is the condensation reaction of ethyl 2-ethoxyphenylacetate with 1-(thiophene-2-sulfonyl)piperidine-2-ylchloride in the presence of triethylamine. This reaction produces N-EPSP in high yield and purity. Other methods of synthesis include the reaction of ethyl 2-ethoxyphenylacetate with 1-(thiophene-2-sulfonyl)piperidine-2-ylbromide in the presence of trifluoroacetic acid, and the reaction of ethyl 2-ethoxyphenylacetate with 1-(thiophene-2-sulfonyl)piperidine-2-yliodide in the presence of triethylamine.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-2-25-17-10-4-3-9-16(17)20-18(22)14-15-8-5-6-12-21(15)27(23,24)19-11-7-13-26-19/h3-4,7,9-11,13,15H,2,5-6,8,12,14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDONSGTTZDFEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide |
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